molecular formula C10H10N2O2 B170240 6-ethoxyquinazolin-4(3H)-one CAS No. 155960-97-7

6-ethoxyquinazolin-4(3H)-one

Cat. No. B170240
M. Wt: 190.2 g/mol
InChI Key: NWDVYRHGDRXTQY-UHFFFAOYSA-N
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Description

Quinazoline derivatives are a significant class of organic compounds that have been widely studied for their diverse biological effects, such as antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities . They form an extensive and diverse category of organic molecules, and their varied therapeutic benefits have piqued the interest of medicinal chemists .


Synthesis Analysis

A number of novel 4-aminoquinazoline derivatives have been synthesized by four-step synthesis . The key intermediates were prepared by nucleophilic substitution reaction between compound 2 and substituted anilines . The intermediates were then hydrolyzed with ammonia giving 7-methoxy-4- (substituent aniline)quinazolin-6-ol derivatives .


Molecular Structure Analysis

The structures of the synthesized compounds have been characterized by IR and 1 H NMR spectra, element analysis, and single crystal X-ray diffraction .


Chemical Reactions Analysis

The synthetic approach to compounds is outlined in Scheme 1. Commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate was chlorinated by phosphorus oxychloride with the formation of 6-acetoxy-4-chloro-7-methoxyquinazoline .

Scientific Research Applications

Antioxidant Activity Analysis

Quinazoline derivatives are extensively studied for their antioxidant properties. Analytical methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, are critical in assessing the antioxidant capacity of various compounds, including quinazoline derivatives. These methods are based on chemical reactions and are monitored via spectrophotometry, indicating their applicability in analyzing the antioxidant potential of complex samples (Munteanu & Apetrei, 2021).

Antioxidant Efficacy in Fish Meal Preservation

Ethoxyquin (1,2 dihydro-6-ethoxy-2,2,4-trimethylquinoline), a compound structurally similar to 6-ethoxyquinazolin-4(3H)-one, demonstrates significant antioxidant efficacy in preserving polyunsaturated fatty acids in fish meal. This efficacy underscores the importance of such antioxidants in protecting valuable nutrients and preventing spontaneous combustion due to the high degree of unsaturation in residual lipids (de Koning, 2002).

Role in Enzymatic Degradation of Organic Pollutants

The enzymatic approach, utilizing redox mediators, has shown promise in the degradation of recalcitrant organic pollutants in wastewater. Quinazoline derivatives, through their interaction with enzymes like laccases and peroxidases, could potentially enhance the efficiency of degradation processes, highlighting their relevance in environmental remediation efforts (Husain & Husain, 2007).

Insights into Amyloid Imaging in Alzheimer's Disease

Amyloid imaging, crucial for understanding Alzheimer's disease, involves ligands that can measure amyloid in vivo. Quinazoline derivatives have been explored as potential ligands in PET imaging to detect amyloid plaques, offering insights into the disease's progression and aiding in early detection (Nordberg, 2007).

Future Directions

Quinazoline derivatives have received extensive attention in developing anticancer agents . For finding novel antitumor candidates of high biological activity, researchers have focused on the synthesis and characterization of various quinazoline derivatives .

properties

IUPAC Name

6-ethoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-7-3-4-9-8(5-7)10(13)12-6-11-9/h3-6H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDVYRHGDRXTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565706
Record name 6-Ethoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxyquinazolin-4(3H)-one

CAS RN

155960-97-7
Record name 6-Ethoxy-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155960-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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